molecular formula C20H20N2O4 B13309722 1-Fmoc-Piperazine-2-(R)-carboxylic acid

1-Fmoc-Piperazine-2-(R)-carboxylic acid

Cat. No.: B13309722
M. Wt: 352.4 g/mol
InChI Key: RKXKKKUNIBLRES-GOSISDBHSA-N
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Description

1-Fmoc-Piperazine-2-®-carboxylic acid is a chemical compound widely used in various scientific fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the piperazine ring, which is further substituted with a carboxylic acid group. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fmoc-Piperazine-2-®-carboxylic acid typically involves the protection of the piperazine ring with the Fmoc group. This is achieved through a reaction between piperazine and Fmoc chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of 1-Fmoc-Piperazine-2-®-carboxylic acid follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fmoc-Piperazine-2-®-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

1-Fmoc-Piperazine-2-®-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a precursor in the development of pharmaceutical agents and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fmoc-Piperazine-2-®-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperazine ring, allowing selective reactions to occur at other sites. Upon completion of the desired reactions, the Fmoc group can be removed under mild conditions, revealing the free amine group for further modifications.

Comparison with Similar Compounds

  • 4-Boc-1-Fmoc-2-piperazineacetic acid
  • 1-Fmoc-4-Boc-piperazine-2-acetic acid

Comparison: 1-Fmoc-Piperazine-2-®-carboxylic acid is unique due to its specific substitution pattern and the presence of the Fmoc protecting group. Compared to similar compounds like 4-Boc-1-Fmoc-2-piperazineacetic acid, it offers distinct reactivity and stability, making it particularly valuable in peptide synthesis and medicinal chemistry.

Biological Activity

1-Fmoc-Piperazine-2-(R)-carboxylic acid is a significant compound in medicinal chemistry, particularly due to its role in peptide synthesis and drug development. This article explores its biological activities, focusing on its applications, mechanisms of action, and relevant case studies.

Overview

This compound is a derivative of piperazine, a well-known scaffold in drug design. Its structural features allow it to participate in various biological processes, making it a valuable compound for researchers.

Applications

1. Peptide Synthesis:

  • This compound serves as a building block for synthesizing peptides, which can exhibit specific biological activities tailored for therapeutic purposes. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine during synthesis, allowing for selective reactions.

2. Drug Development:

  • It is utilized in the pharmaceutical industry to develop new drugs targeting neurological disorders. The modification of piperazine derivatives can enhance their pharmacological profiles, making them more effective against specific conditions .

3. Bioconjugation:

  • This compound can link biomolecules, improving therapeutic efficacy and enabling targeted delivery systems .

4. Research in Medicinal Chemistry:

  • The compound aids in exploring new medicinal compounds and understanding structure-activity relationships, which are crucial for discovering novel therapies .

5. Material Science:

  • Beyond biological applications, it is investigated for developing advanced materials due to its unique chemical properties .

The biological activity of this compound primarily derives from its interactions with various biological targets:

  • Aminergic Receptors: Piperazine derivatives have shown the ability to bind to aminergic receptors, which play critical roles in neurotransmission and can influence behaviors such as mood and cognition .
  • Antiproliferative Effects: Certain studies have indicated that piperazine-containing compounds can induce cell death mechanisms such as necroptosis in cancer cells. For instance, LQFM018, a piperazine derivative, demonstrated significant cytotoxicity against K562 leukemic cells through necroptotic signaling pathways .

Case Studies

  • LQFM018 Study:
    • LQFM018 exhibited binding affinity for dopamine D4 receptors (K_i = 0.26 μM) and showed antiproliferative effects with IC_50 values indicating potent cytotoxicity against K562 cells. The compound triggered necrotic morphologies and mitochondrial disturbances associated with increased ROS production .
  • Antibiotic Activity:
    • Research on piperazine-based compounds has revealed their potential as antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The presence of a carboxylic acid group at the 2-position of the piperazine ring significantly enhanced antibacterial activity .

Data Tables

Compound NameTargetIC50 (μM)Mechanism of Action
LQFM018K562 Cells50Necroptosis via D4 receptor
Piperazine NBTI AnalogMRSA≤50Dual inhibition of gyrase/topo IV
1-Fmoc-Piperazine-2-(R)-carboxylicVariousN/APeptide synthesis/Drug development

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1

InChI Key

RKXKKKUNIBLRES-GOSISDBHSA-N

Isomeric SMILES

C1CN([C@H](CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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